Cas no 1292324-63-0 ((3R)-N-methyloxolan-3-amine hydrochloride)

(3R)-N-methyloxolan-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-methyl-(tetrahydro-furan-3-yl)-amine hydrochloride
- (3R)-N-methyloxolan-3-amine hydrochloride
- AKOS006306810
- 3-Furanamine, tetrahydro-N-methyl-, hydrochloride (1:1), (3R)-
- DB-258068
- (R)-N-Methyltetrahydrofuran-3-amine hydrochloride
- (3R)-N-methyloxolan-3-amine;hydrochloride
- 1292324-63-0
- 3-(R)-N-METHYL-TETRAHYDROFURAN-3-YL-AMINE HYDROCHLORIDE
- AS-79223
- CS-0053318
- P18534
- SCHEMBL17796363
- EN300-1719861
- MFCD11042650
- (3R)-N-METHYLOXOLAN-3-AMINE HCL
- (R)-N-Methyltetrahydrofuran-3-aminehydrochloride
- SBC32463
- (R)-Methyl-(tetrahydro-furan-3-yl)-amine hydrochloride
- 823-929-0
-
- MDL: MFCD11042650
- インチ: InChI=1S/C5H11NO.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
- InChIKey: FHFUVNKNOZMSJF-NUBCRITNSA-N
- SMILES: Cl.CN[C@@H]1CCOC1
計算された属性
- 精确分子量: 137.0607417g/mol
- 同位素质量: 137.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 1
- 複雑さ: 56
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
(3R)-N-methyloxolan-3-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121429-1-1G |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 97% | 1g |
¥ 3,168.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121429-1-50G |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 97% | 50g |
¥ 50,265.00 | 2023-04-05 | |
Alichem | A159003339-5g |
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride |
1292324-63-0 | 95% | 5g |
1,055.25 USD | 2021-06-11 | |
Enamine | EN300-1719861-10.0g |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 95% | 10g |
$3069.0 | 2023-06-04 | |
Advanced ChemBlocks | L13930-1G |
(3R)-N-Methyloxolan-3-amine hydrochloride |
1292324-63-0 | 97% | 1G |
$620 | 2023-09-15 | |
Enamine | EN300-1719861-2.5g |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 95% | 2.5g |
$1399.0 | 2023-09-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1190S-500mg |
(R)-Methyl-(tetrahydro-furan-3-yl)-amine hydrochloride |
1292324-63-0 | 96% | 500mg |
2756.14CNY | 2021-05-07 | |
Enamine | EN300-1719861-0.05g |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 95% | 0.05g |
$166.0 | 2023-09-20 | |
Enamine | EN300-1719861-0.5g |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 95% | 0.5g |
$557.0 | 2023-09-20 | |
Enamine | EN300-1719861-1.0g |
(3R)-N-methyloxolan-3-amine hydrochloride |
1292324-63-0 | 95% | 1g |
$714.0 | 2023-06-04 |
(3R)-N-methyloxolan-3-amine hydrochloride 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
(3R)-N-methyloxolan-3-amine hydrochlorideに関する追加情報
Comprehensive Guide to (3R)-N-methyloxolan-3-amine hydrochloride (CAS No. 1292324-63-0): Properties, Applications, and Market Insights
(3R)-N-methyloxolan-3-amine hydrochloride (CAS No. 1292324-63-0) is a chiral amine derivative that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its oxolane (tetrahydrofuran) ring and methylamine substitution, serves as a versatile intermediate in organic synthesis. Its hydrochloride salt form enhances stability and solubility, making it suitable for various applications. Researchers and industry professionals frequently search for (3R)-N-methyloxolan-3-amine HCl due to its potential in drug discovery and specialty chemical production.
The chiral nature of (3R)-N-methyloxolan-3-amine hydrochloride makes it particularly valuable in asymmetric synthesis, a hot topic in modern chemistry. With the growing demand for enantiomerically pure compounds in pharmaceuticals, this molecule is often explored for its role in creating stereoselective catalysts and bioactive molecules. Recent trends in green chemistry have also highlighted its potential as a sustainable building block, aligning with the industry's shift toward eco-friendly processes.
In the pharmaceutical sector, (3R)-N-methyloxolan-3-amine hydrochloride is investigated for its utility in designing central nervous system (CNS) therapeutics. Its structural similarity to neurotransmitters has sparked interest in developing novel neuromodulators and receptor-targeting agents. Additionally, its hydrogen-bonding capacity and rigid cyclic framework contribute to its use in medicinal chemistry optimization.
From a commercial perspective, the global market for chiral amines like (3R)-N-methyloxolan-3-amine HCl is expanding, driven by advancements in generic drug formulations and patented synthetic routes. Suppliers and manufacturers emphasize high-purity grades of this compound to meet the stringent requirements of GMP-compliant production. Analytical techniques such as HPLC and chiral chromatography are critical for quality control, ensuring batch-to-batch consistency.
Researchers often inquire about the synthetic protocols for (3R)-N-methyloxolan-3-amine hydrochloride, including enantioselective reduction methods and salt formation strategies. Recent publications have explored enzymatic resolution and metal-catalyzed asymmetric hydrogenation as efficient pathways to obtain this compound. These methodologies align with the broader interest in cost-effective and scalable synthesis.
Safety and handling of (3R)-N-methyloxolan-3-amine hydrochloride are frequently discussed in technical forums. While it is not classified as a hazardous material, proper storage conditions—such as cool, dry environments—are recommended to maintain its integrity. Material Safety Data Sheets (MSDS) provide detailed guidelines for laboratory use, emphasizing personal protective equipment (PPE) and ventilation.
In summary, (3R)-N-methyloxolan-3-amine hydrochloride (CAS No. 1292324-63-0) is a pivotal compound in chiral chemistry and pharmaceutical development. Its applications span from drug intermediates to catalysts, reflecting its multidisciplinary relevance. As the industry continues to prioritize stereochemical purity and sustainable synthesis, this molecule remains a focal point for innovation.
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